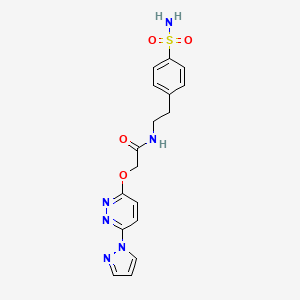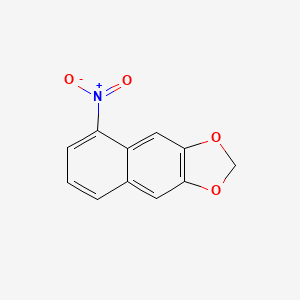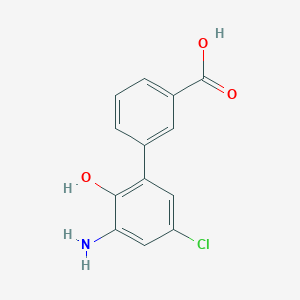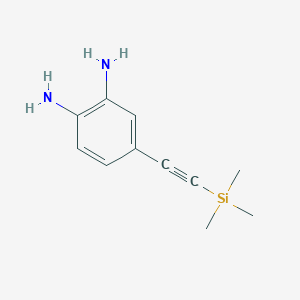![molecular formula C11H8ClN5 B3240279 6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine CAS No. 1431872-99-9](/img/structure/B3240279.png)
6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine
Vue d'ensemble
Description
6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine, also known as CMPD6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine involves its ability to bind to specific proteins in the body, such as kinases and enzymes, and modulate their activity. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2 activity, this compound can induce apoptosis and inhibit the growth of cancer cells. This compound has also been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines and chemokines. By inhibiting PDE4 activity, this compound can reduce inflammation in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been studied for its potential to enhance cognitive function and memory. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It is also relatively stable and can be synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low selectivity for its target proteins, which can lead to off-target effects.
Orientations Futures
There are several future directions for research on 6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine. One area of research is to develop more selective and potent inhibitors of CK2 and PDE4. Another area of research is to study the effects of this compound in combination with other drugs or therapies. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo. Overall, this compound has shown promising potential as a therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic applications.
Figure 1.
Applications De Recherche Scientifique
6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been studied for its potential to enhance cognitive function and memory.
Propriétés
IUPAC Name |
6-chloro-3-(1-methylpyrazol-4-yl)pyrido[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c1-17-6-7(4-14-17)9-5-13-8-2-3-10(12)16-11(8)15-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNIQUHJLRPUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=NC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3240219.png)
![2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine](/img/structure/B3240220.png)


![tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate](/img/structure/B3240244.png)




![(4aS,11aR,12aS,13S)-3,7-bis(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-8-(dibenzylamino)-13-(dimethylamino)-10-fluoro-5-hydroxy-11a,12,12a,13-tetrahydrotetraceno[2,3-d]isoxazole-4,6(4aH,11H)-dione](/img/structure/B3240273.png)

![N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B3240280.png)